1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol
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Overview
Description
1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol is a chemical compound with the molecular formula C12H19NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a phenoxy group, and a methoxyethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol typically involves the reaction of 4-(2-methoxyethoxy)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). The resulting intermediate is then reacted with ammonia to yield the final product. The reaction conditions generally include room temperature and the use of solvents like dichloromethane (CH2Cl2) for extraction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to ensure the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. As a β1-adrenergic blocking agent, it binds to β1-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This results in decreased heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Atenolol: 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide, another β1-adrenergic blocker with similar therapeutic applications.
Uniqueness
1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol is unique due to its specific structural features, which confer distinct pharmacological properties. Its methoxyethoxy group enhances its solubility and bioavailability compared to other similar compounds.
Properties
CAS No. |
54758-69-9 |
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Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H19NO4/c1-15-6-7-16-11-2-4-12(5-3-11)17-9-10(14)8-13/h2-5,10,14H,6-9,13H2,1H3 |
InChI Key |
MOIKDOIXOBPFAT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=C(C=C1)OCC(CN)O |
Origin of Product |
United States |
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